Xylosucrose

Description

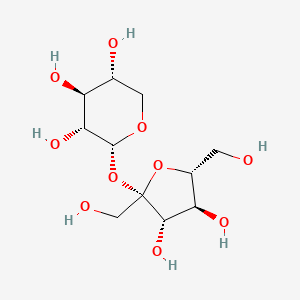

Xylosucrose (CAS No. 512-66-3), systematically named β-D-fructofuranosyl α-D-xylopyranoside, is a disaccharide composed of a xylose residue linked to a fructose moiety via a β(1→2) glycosidic bond . It is a non-reducing sugar with a molecular formula of C₁₁H₂₀O₁₀ and a molecular weight of 312.27 g/mol . Structurally, this compound shares conformational similarities with sucrose (α-D-glucopyranosyl β-D-fructofuranoside), particularly in the orientation of the glycosidic bond . However, its substitution of glucose with xylose confers distinct physicochemical and biological properties. This compound is synthesized enzymatically using β-fructofuranosidase or via aqueous glycosylation reactions involving glycosyl fluorides and calcium ions . It is commercially available as a laboratory chemical and finds applications in glycobiology research, particularly in studies involving carbohydrate metabolism and fluorescent labeling .

Properties

IUPAC Name |

(2R,3R,4S,5R)-2-[(2S,3S,4S,5R)-3,4-dihydroxy-2,5-bis(hydroxymethyl)oxolan-2-yl]oxyoxane-3,4,5-triol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H20O10/c12-1-5-7(16)9(18)11(3-13,20-5)21-10-8(17)6(15)4(14)2-19-10/h4-10,12-18H,1-3H2/t4-,5-,6+,7-,8-,9+,10-,11+/m1/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DRYHSZUFKNRFCT-ZHFBNFJVSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(C(C(O1)OC2(C(C(C(O2)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H]([C@@H]([C@H]([C@H](O1)O[C@]2([C@H]([C@@H]([C@H](O2)CO)O)O)CO)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H20O10 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

312.27 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Calcium Triflate-Catalyzed Glycosylation

The most efficient chemical method involves aqueous glycosylation of unprotected sucrose with glycosyl fluoride donors. Key steps include:

Optimization Insights:

-

Catalyst Loading : 20 mol% Ca(OTf)₂ maximizes yield.

-

Purification : Peracylation (Ac₂O/DMAP in pyridine) is required when products co-elute with starting materials.

Enzymatic Synthesis Using α-Xylosidases

Archaeal α-Xylosidase from Sulfolobus solfataricus

This thermostable enzyme catalyzes transxylosylation:

Enzyme Characteristics:

-

Retaining Mechanism : Ensures stereospecific transfer of xylose.

-

Thermostability : Active at high temperatures, ideal for industrial processes.

Comparative Analysis of Methods

| Parameter | Chemical Synthesis | Enzymatic Synthesis |

|---|---|---|

| Catalyst | Ca(OTf)₂ | α-Xylosidase |

| Reaction Time | 24 hours | 12 hours |

| Yield | 76% | 55% |

| Selectivity | 100% regioselective | Substrate-dependent |

| Scalability | High (aqueous conditions) | Moderate (enzyme cost) |

| Purification Complexity | Requires peracylation | Chromatography needed |

Key Research Findings

Efficiency and Selectivity

Chemical Reactions Analysis

Types of Reactions: Xylosucrose undergoes various chemical reactions, including hydrolysis, oxidation, and reduction.

Common Reagents and Conditions:

Hydrolysis: Acidic or enzymatic hydrolysis can break down this compound into its constituent sugars, fructose, and xylose.

Oxidation: Oxidizing agents such as hydrogen peroxide can oxidize this compound, leading to the formation of corresponding sugar acids.

Reduction: Reducing agents like sodium borohydride can reduce this compound to sugar alcohols.

Major Products Formed: The major products formed from these reactions include fructose, xylose, sugar acids, and sugar alcohols, depending on the specific reaction conditions and reagents used.

Scientific Research Applications

Biotechnological Applications

1. Prebiotic Properties

Xylosucrose has been identified as a potential prebiotic agent that can enhance the growth of beneficial microorganisms in the gut. Studies indicate that it can stimulate the growth of certain probiotics, which may contribute to improved gut health and metabolic functions. This property is particularly relevant in the context of developing functional foods aimed at enhancing gut microbiota diversity.

2. Fermentation Processes

Research shows that this compound can influence microbial growth, suggesting its application in fermentation processes for bioproduction. Specifically, it has been observed to enhance the growth of Corynebacterium species when used as a carbon source, potentially leading to increased yields in biotechnological applications .

3. Enzyme Interactions

this compound interacts with various enzymes, influencing their kinetics. This interaction can be leveraged in enzyme engineering and biocatalysis, where optimizing enzyme activity is crucial for industrial applications. For instance, studies have demonstrated that certain enzymes exhibit altered activity profiles when this compound is present, suggesting its role as an enzyme modulator.

Food Science Applications

1. Sweetener Development

Due to its structural similarity to sucrose, this compound has potential applications as a low-calorie sweetener. Its sweetness profile can be utilized in formulating reduced-calorie food products without sacrificing taste. This application aligns with current consumer trends favoring healthier food alternatives.

2. Flavor Enhancer

this compound may also serve as a flavor enhancer in various food products. Its ability to interact with taste receptors could improve the overall sensory experience of food items, making them more appealing to consumers.

Medical and Health Applications

1. Metabolic Regulation

Research indicates that this compound may play a role in regulating carbohydrate metabolism. Its unique structure allows it to influence metabolic pathways related to glucose and xylose utilization, which could have implications for managing conditions such as diabetes .

2. Antioxidant Properties

Some studies suggest that this compound exhibits antioxidant properties, which may help mitigate oxidative stress in biological systems. This characteristic could be beneficial in developing functional foods aimed at reducing the risk of chronic diseases associated with oxidative damage .

Case Studies

Mechanism of Action

The mechanism of action of xylosucrose involves its interaction with specific enzymes that catalyze its hydrolysis or transfer reactions. For instance, levansucrase facilitates the transfer of fructofuranosyl units to xylose, forming this compound . The molecular targets include the active sites of these enzymes, where the substrate binds and undergoes the catalytic reaction.

Comparison with Similar Compounds

Comparison with Similar Compounds

Xylosucrose belongs to a class of oligosaccharides that includes sucrose, raffinose, and stachyose. Below is a detailed comparison based on structural, synthetic, and functional criteria:

Structural and Physicochemical Properties

Key Research Findings

Glycosylation Efficiency: this compound exhibits higher reactivity (76% yield) compared to raffinose (59%) and stachyose (55%) in aqueous glycosylation reactions, attributed to its smaller molecular size and favorable stereochemistry .

Structural Flexibility : this compound’s crystal structure reveals two independent conformers with distinct hydrogen-bonding patterns (O-1'...O-2 vs. O-6'...O-5), a feature absent in sucrose .

Biological Activity

Xylosucrose, a disaccharide composed of a fructofuranosyl unit linked to a xylopyranosyl unit, has garnered attention for its potential biological activities and applications in various fields, including nutrition, medicine, and biotechnology. This article delves into the biological activity of this compound, highlighting its metabolic roles, prebiotic effects, and potential therapeutic applications.

Overview of this compound

This compound is synthesized enzymatically from sucrose and xylose using specific enzymes like levansucrase or β-D-fructofuranosidase. Its unique structure allows it to function differently from traditional sugars, leading to various biological effects.

1. Metabolic Role

This compound serves as a substrate in carbohydrate metabolism studies. It is utilized in research to understand enzyme specificity and the metabolic pathways involving sugars. The compound's interaction with enzymes can lead to insights into carbohydrate digestion and absorption processes in the human body.

2. Prebiotic Effects

Research has indicated that this compound may act as a prebiotic, promoting the growth of beneficial gut microbiota. This effect is significant as it can enhance gut health and improve overall metabolic functions. This compound's ability to stimulate the proliferation of beneficial bacteria such as bifidobacteria has been documented in several studies .

Table 1: Comparison of Prebiotic Effects

| Compound | Beneficial Bacteria Stimulated | Mechanism of Action |

|---|---|---|

| This compound | Bifidobacteria | Fermentation leading to short-chain fatty acid production |

| Inulin | Bifidobacteria, Lactobacillus | Fermentation producing SCFAs |

| Oligofructose | Bifidobacteria | Selective fermentation |

3. Health Benefits

The potential health benefits associated with this compound include:

- Gut Health Improvement : As a prebiotic, it may enhance gut flora balance.

- Low-Calorie Sweetener : Due to its low caloric content compared to sucrose, it is being explored as an alternative sweetener in food products .

- Potential Anti-inflammatory Properties : Preliminary studies suggest that this compound may modulate immune responses and reduce inflammation in the gut.

Case Studies

Recent case studies have explored the application of this compound in dietary interventions aimed at improving gut health. One notable study involved participants consuming this compound-enriched diets, which resulted in increased levels of beneficial gut bacteria and improved digestive health markers.

Case Study Summary:

- Participants : 50 individuals with digestive issues.

- Intervention : Daily intake of this compound (10g).

- Outcome : Significant increase in bifidobacteria levels and improvement in digestive symptoms over 8 weeks.

Research Findings

A variety of research findings support the biological activity of this compound:

- Enzymatic Studies : Research indicates that specific enzymes preferentially hydrolyze this compound, leading to the release of xylose and fructose, which can be utilized by gut bacteria .

- NMR Analysis : Structural analysis using Nuclear Magnetic Resonance (NMR) spectroscopy has confirmed the unique glycosidic bonds within this compound, which are crucial for its biological activity .

- Comparative Studies : Comparisons with other oligosaccharides have shown that this compound exhibits distinct metabolic pathways and fermentation profiles that contribute to its prebiotic effects .

Q & A

Q. What are the standard analytical methods for characterizing xylosucrose purity and structural integrity in laboratory settings?

To ensure purity, researchers should employ orthogonal analytical techniques:

- High-performance liquid chromatography (HPLC) to quantify purity (>98% as per commercial standards) .

- Nuclear magnetic resonance (NMR) spectroscopy (e.g., H and C) for structural confirmation, focusing on glycosidic bond verification between xylose and sucrose moieties .

- Melting point analysis (114°C) to assess crystallinity and batch consistency . Cross-referencing results with literature-reported spectral data (e.g., CAS 512-66-3) is critical for validation .

Q. How should this compound be handled to prevent degradation during experimental workflows?

- Storage : Keep in airtight containers at controlled room temperature to mitigate hygroscopicity .

- Handling : Use anhydrous solvents and inert atmospheres (e.g., nitrogen) during synthesis or dissolution to avoid hydrolysis .

- Stability testing : Conduct accelerated degradation studies (e.g., elevated temperature/humidity) with HPLC monitoring to identify breakdown products .

Q. What experimental protocols are recommended for determining this compound solubility in aqueous and organic solvents?

- Stepwise saturation : Incrementally add this compound to solvents (e.g., water, ethanol) under agitation until precipitation occurs. Measure solubility via gravimetric analysis or spectrophotometry .

- Temperature dependence : Repeat solubility tests at 25°C, 37°C, and 50°C to model physiological and industrial conditions .

- Documentation : Report solvent purity, agitation method, and equilibration time to ensure reproducibility .

Advanced Research Questions

Q. How can researchers optimize enzymatic synthesis of this compound to minimize by-products like fructose oligosaccharides?

- Enzyme selection : Use immobilized glycosyltransferases (e.g., Leuconostoc mesenteroides sucrases) with strict substrate specificity .

- Kinetic control : Monitor reaction progress via thin-layer chromatography (TLC) to terminate reactions before by-product formation .

- Purification : Employ size-exclusion chromatography to separate this compound (MW 312.27 g/mol) from higher oligomers . Statistical design of experiments (DoE) can identify optimal pH, temperature, and substrate ratios .

Q. What strategies resolve contradictions in reported bioactivity data for this compound across in vitro and in vivo studies?

- Source verification : Confirm compound purity (HPLC) and stereochemical configuration (NMR) to rule out structural variants .

- Model alignment : Compare bioactivity across standardized cell lines (e.g., Caco-2 for gut metabolism) and animal models to control for metabolic variability .

- Meta-analysis : Use systematic reviews to identify confounding variables (e.g., dosage, administration route) and apply statistical weighting to high-quality studies .

Q. How should researchers design kinetic studies to elucidate this compound metabolism in microbial consortia?

- Tracer methods : Use C-labeled this compound to track carbon flux via mass spectrometry .

- Multi-omic integration : Pair metabolomics (LC-MS) with metatranscriptomics to link degradation pathways to microbial gene expression .

- Control for cross-feeding : Use gnotobiotic models or chemostats to isolate metabolic contributions of individual microbial species .

Methodological Considerations

- Data reliability : Replicate experiments ≥3 times and report standard deviations. Use ANOVA or t-tests to assess significance .

- Literature benchmarking : Compare findings with prior studies on analogous oligosaccharides (e.g., fructooligosaccharides) to identify novel properties .

- Ethical reporting : Disclose all conflicts of interest and raw data repositories to enhance transparency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.